molecular formula C10H20N2O3 B5118416 N-(2-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide

N-(2-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide

Cat. No. B5118416
M. Wt: 216.28 g/mol
InChI Key: FHOFQRSYICPHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide, commonly known as HMB, is a metabolite of the essential amino acid leucine. HMB has been extensively studied for its potential benefits in sports nutrition, muscle growth, and overall health. In

Mechanism of Action

HMB works by activating the mTOR signaling pathway, which is responsible for regulating muscle protein synthesis and muscle growth. HMB also works by inhibiting the activity of enzymes that break down muscle proteins, which helps to reduce muscle protein breakdown and improve muscle recovery after exercise.
Biochemical and Physiological Effects
HMB has been shown to increase muscle protein synthesis, decrease muscle protein breakdown, and improve muscle recovery after exercise. HMB has also been shown to reduce muscle damage and inflammation, improve immune function, and reduce the risk of chronic diseases such as osteoporosis and cardiovascular disease.

Advantages and Limitations for Lab Experiments

HMB has several advantages for lab experiments, including its ability to improve muscle recovery and reduce muscle damage and inflammation. However, HMB also has limitations, including its potential to interact with other drugs and supplements, and its potential to cause side effects such as gastrointestinal distress.

Future Directions

For HMB research include exploring its potential benefits in reducing the risk of chronic diseases and its potential to improve cognitive function and mental health.

Synthesis Methods

HMB can be synthesized by the reaction of 3-methylbutanol with ethanediamine, followed by the addition of 2-hydroxypropyl chloride. The resulting product is a white crystalline powder with a molecular weight of 179.27 g/mol.

Scientific Research Applications

HMB has been studied for its potential benefits in sports nutrition, muscle growth, and overall health. HMB has been shown to increase muscle protein synthesis, decrease muscle protein breakdown, and improve muscle recovery after exercise. HMB has also been studied for its potential benefits in reducing muscle damage and inflammation, improving immune function, and reducing the risk of chronic diseases such as osteoporosis and cardiovascular disease.

properties

IUPAC Name

N'-(2-hydroxypropyl)-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-7(2)4-5-11-9(14)10(15)12-6-8(3)13/h7-8,13H,4-6H2,1-3H3,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOFQRSYICPHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.